Xanthène-9-thione

Vue d'ensemble

Description

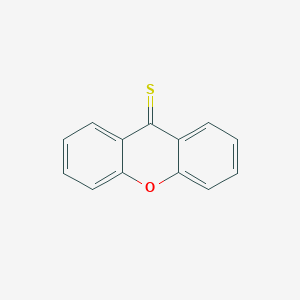

Xanthene-9-thione is an organic compound with the molecular formula C₁₃H₈OS. It is a sulfur-containing derivative of xanthene, characterized by the presence of a thioketone group at the 9th position of the xanthene ring system.

Applications De Recherche Scientifique

Polymer Science Applications

1.1 Controlled Radical Polymerization (CRP)

Xanthene-9-thione has been employed as a mediator in controlled radical polymerization processes. Research indicates that XT can effectively mediate the polymerization of vinyl chloride and styrene, leading to high conversion rates at relatively low temperatures. For instance, a study demonstrated the successful controlled radical polymerization of vinyl chloride using XT, achieving significant monomer conversion at 45 °C while utilizing bis(4-tert-butylcyclohexyl)peroxydicarbonate as an initiator .

1.2 MMA Polymerization

In another application, XT was used in the mediated polymerization of methyl methacrylate (MMA). The results showed that XT could facilitate the formation of polymers with controlled molecular weights and narrow molecular weight distributions, highlighting its utility in synthesizing advanced polymeric materials .

Photochemical Applications

2.1 Thione-Ene Reactions

Xanthene-9-thione has been investigated for its role in visible light-induced thione-ene cycloaddition reactions. This process is significant for surface modifications of polymeric materials, allowing for chemo-selective reactions under mild conditions. The ability to utilize visible light makes this application particularly appealing for sustainable practices in material science .

Radical Chemistry

3.1 Muon Spin Rotation Studies

Recent studies utilizing muon spin rotation (μSR) have provided insights into the radical addition processes involving Xanthene-9-thione. These experiments revealed that muonium addition to the C=S bond in XT results in the formation of C-centered radicals. The findings suggest that the bridging chalcogen atom plays a crucial role in enhancing the overlap between the S-Mu bond orbital and the radical p orbital, which is essential for understanding radical behavior in chemical reactions .

Mécanisme D'action

Target of Action

Xanthene-9-thione, also known as 9H-Xanthene-9-thione, is a type of xanthone, a class of compounds known for their diverse biological activities . The primary targets of xanthones are often cancer cells, where they exhibit promising anti-cancer activities

Mode of Action

Xanthones in general have been shown to interact with their targets through various mechanisms, including apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk .

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent

Result of Action

Xanthones in general have been shown to exhibit various biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .

Action Environment

It’s worth noting that the photophysical properties of related compounds, such as thioxanthone, have been studied, and these compounds have been found to play a unique role in photochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Xanthene-9-thione can be synthesized through several methods. One common approach involves the reaction of xanthene with sulfur or sulfur-containing reagents under specific conditions. For instance, the reaction of xanthene with elemental sulfur in the presence of a catalyst such as iodine can yield xanthene-9-thione . Another method involves the use of thiourea as a sulfur source, where xanthene is treated with thiourea in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of xanthene-9-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Xanthene-9-thione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form xanthene-9-sulfoxide or xanthene-9-sulfone under appropriate conditions.

Reduction: Reduction of xanthene-9-thione can yield xanthene or other reduced sulfur-containing derivatives.

Substitution: The thioketone group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

Oxidation: Xanthene-9-sulfoxide, xanthene-9-sulfone.

Reduction: Xanthene, reduced sulfur derivatives.

Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Xanthene: The parent compound, lacking the thioketone group.

Xanthone: An oxygen-containing analog with a ketone group at the 9th position.

Thioxanthone: A sulfur-containing analog with a thioketone group at the 9th position but with different substitution patterns.

Uniqueness: Xanthene-9-thione is unique due to the presence of the thioketone group, which imparts distinct chemical reactivity and biological activities compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

Xanthene-9-thione is a notable compound within the xanthene family, characterized by its unique sulfur-containing functional group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of Xanthene-9-thione, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Xanthene-9-thione possesses a tricyclic structure with a sulfur atom at the 9-position, which significantly influences its reactivity and biological properties. The general formula can be represented as follows:

This structure allows it to participate in various chemical reactions, making it a versatile scaffold for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Xanthene-9-thione and its derivatives. Research indicates that certain xanthene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific xanthene derivatives showed IC50 values in the nanomolar range against colon cancer cells (Caco-2) and hepatocellular carcinoma cells (Hep G2) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 3 | Caco-2 | 9.6 ± 1.1 |

| Compound 2 | Hep G2 | 161.3 ± 41 |

| Compound 4 | Antioxidant | 15.44 ± 6 |

| Compound 7 | COX-2 Inhibition | 4.37 ± 0.78 |

These findings suggest that modifications to the xanthene core can enhance anticancer activity, emphasizing the importance of SAR studies in drug design.

Anti-inflammatory Activity

Xanthene-9-thione and its derivatives have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a critical mechanism through which these compounds exert their effects. For example, one derivative demonstrated selective COX-2 inhibition with an IC50 of 4.37 nM, indicating a potential therapeutic application in inflammatory diseases .

The biological activity of Xanthene-9-thione is attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from xanthene have been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase (XO), which plays a role in hyperuricemia .

- Radical Scavenging : The presence of sulfur in Xanthene-9-thione allows it to participate in redox reactions, acting as an antioxidant by scavenging free radicals .

- Cellular Interaction : Xanthene derivatives have been found to interact with cellular macromolecules, influencing signaling pathways related to cancer progression and inflammation .

Case Studies

Several case studies have explored the therapeutic potential of Xanthene-9-thione:

- Study on Anticancer Activity : A recent investigation synthesized a library of xanthene derivatives coupled with cysteine and evaluated their anticancer properties against various cell lines. The results indicated promising anticancer activity, with specific compounds exhibiting potent inhibition against colon and liver cancer cell lines .

- Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of xanthene derivatives by assessing their ability to inhibit COX enzymes. The results revealed that certain compounds showed high selectivity for COX-2 over COX-1, suggesting their potential use as anti-inflammatory agents with reduced side effects .

Propriétés

IUPAC Name |

xanthene-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLOKHJKPPJQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306237 | |

| Record name | Xanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-21-7 | |

| Record name | Xanthene-9-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for xanthene-9-thione?

A: Xanthene-9-thione (also known as 9H-xanthene-9-thione) has the molecular formula C13H8OS and a molecular weight of 212.27 g/mol. While the provided research papers don't explicitly list all spectroscopic data, they utilize techniques like UV-Vis and ESR spectroscopy to study its reactivity and transient species. [, ] For a complete spectroscopic characterization, consult databases like NIST or SDBS.

Q2: How does xanthene-9-thione interact in photochemical reactions with allenes?

A: Xanthene-9-thione, upon photoexcitation to its triplet state, reacts with allenes through a 1,4-biradical intermediate. This biradical, characterized by a short lifetime (90 ps), undergoes further reactions to form thiopyran derivatives. The product distribution (regioisomers E or F) is influenced by the substituent on the allene. [, ]

Q3: Can xanthene-9-thione act as a mediating agent in controlled radical polymerization?

A: Yes, xanthene-9-thione exhibits the capacity to mediate the controlled radical polymerization (CRP) of various monomers. Notably, it facilitates the CRP of vinyl chloride, a challenging monomer due to its high radical reactivity, enabling the synthesis of poly(vinyl chloride) (PVC) with controlled molecular weight and dispersity. []

Q4: How does xanthene-9-thione compare to other thioketones in terms of radical affinity?

A: Computational studies employing ab initio molecular orbital calculations have revealed that xanthene-9-thione possesses a relatively high radical affinity. This is attributed to the stability of the radical adduct formed upon radical addition to the C=S bond. While xanthene-9-thione exhibits good radical affinity, other thioketones like fluorine-9-thione have been computationally predicted to have even higher affinities, making them potentially more suitable for controlling radical polymerization. []

Q5: What is the mechanism behind the acetal formation from xanthene-9-thione and diols?

A: Xanthene-9-thione undergoes desulfurization-condensation reactions with diols in the presence of silver(I) salts and a base like methylamine. This reaction proceeds through the interaction of the thioketone sulfur with silver(I), facilitating the nucleophilic attack of the diol on the carbonyl carbon, ultimately leading to acetal formation. []

Q6: How does the structure of xanthene-9-thione influence its reactivity towards diazo compounds?

A: Xanthene-9-thione reacts with ethyl diazoacetate at elevated temperatures to yield an α,β-unsaturated ester as the sole product. This suggests a mechanism involving initial cycloaddition followed by rapid desulfurization. The reaction outcome underscores the influence of the xanthene backbone on the reactivity of the thiocarbonyl group. []

Q7: How do electron-donating substituents affect the spectral properties of xanthene-9-thione derivatives?

A: Introduction of electron-donating dimethylamino groups, as in 2,7-bis(dimethylamino)-9H-xanthene-9-thione, significantly influences the electronic properties and reactivity of the thioketone. This derivative exhibits enhanced electron density at the thiocarbonyl group, making it a more potent radical trap in polymerization reactions. []

Q8: Can xanthene-9-thione be used to synthesize other heterocyclic compounds?

A: Yes, xanthene-9-thione serves as a versatile building block in heterocyclic synthesis. For instance, it reacts with diphenylketene under photochemical conditions to yield a spiro-adduct containing a thietan-2-one ring. []

Q9: What are some alternative synthetic routes to xanthene-9-thiones?

A9: Several alternative synthetic approaches to xanthene-9-thione and its derivatives have been reported. These include the conversion of:

- 9-(Trimethylsilyl)-9-xanthene []

- 9-Xanthen-9-ones via 9,9-Dichloro-9-xanthenes []

- Bi-9-xanthen-9-ylidene Sulfide []

- 9-Alkylidene-9-xanthenes []

Q10: Are there any computational studies on the reactivity of xanthene-9-thione?

A: While the provided papers primarily focus on experimental investigations, computational chemistry plays a crucial role in understanding the reactivity of xanthene-9-thione and related thioketones. Ab initio molecular orbital calculations have been employed to determine radical affinities and predict potential applications in controlled radical polymerization. []

Q11: What analytical techniques are commonly used to characterize xanthene-9-thione and its derivatives?

A11: Various analytical techniques are employed to characterize xanthene-9-thione and its derivatives. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.